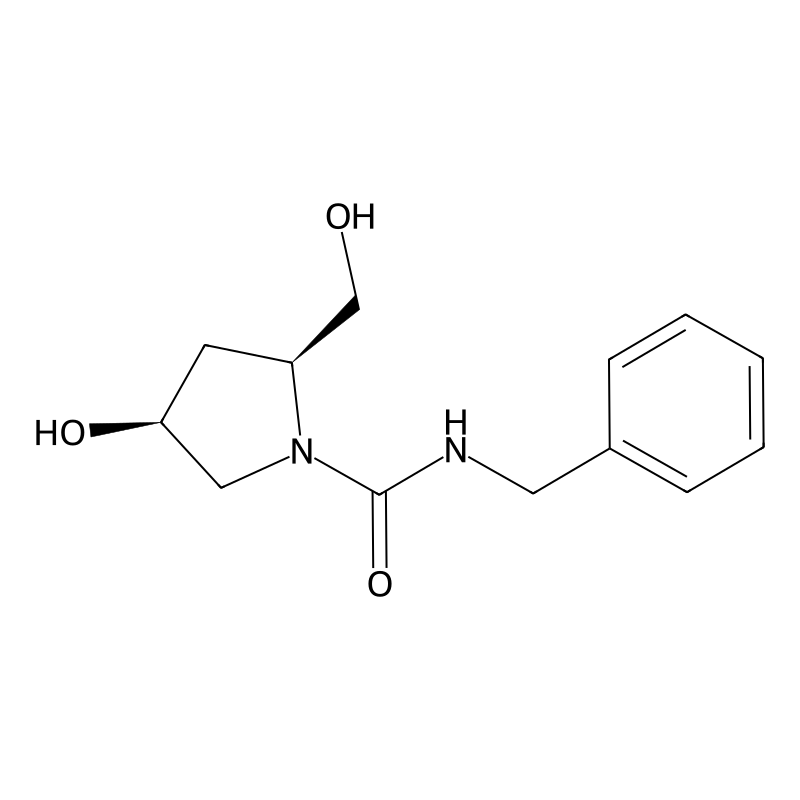

(2S,4S)-N-benzyl-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxamide

Catalog No.

S7618586

CAS No.

M.F

C13H18N2O3

M. Wt

250.29 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

(2S,4S)-N-benzyl-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxamide

IUPAC Name

(2S,4S)-N-benzyl-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxamide

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

InChI

InChI=1S/C13H18N2O3/c16-9-11-6-12(17)8-15(11)13(18)14-7-10-4-2-1-3-5-10/h1-5,11-12,16-17H,6-9H2,(H,14,18)/t11-,12-/m0/s1

InChI Key

FRCZVEZJSNMNJZ-RYUDHWBXSA-N

SMILES

C1C(CN(C1CO)C(=O)NCC2=CC=CC=C2)O

Canonical SMILES

C1C(CN(C1CO)C(=O)NCC2=CC=CC=C2)O

Isomeric SMILES

C1[C@@H](CN([C@@H]1CO)C(=O)NCC2=CC=CC=C2)O

(2S,4S)-N-benzyl-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxamide is a compound that belongs to the class of pyrrolidine carboxamides. It is also known as BHMC, which is its abbreviation. This compound has received significant attention in the scientific community due to its potential therapeutic and biological properties.

The molecular weight of BHMC is 269.32 g/mol, and its empirical formula is C16H20N2O3. It is a white crystalline powder that is soluble in water and organic solvents like dimethyl sulfoxide, methanol, and chloroform. The melting point of BHMC is in the range of 130-133°C.

BHMC can be synthesized through several methods, including the reaction of N-benzylpyrrolidine-2,4-dione with hydroxymethylamine hydrochloride, followed by reduction with sodium borohydride. However, the yield obtained through this approach is low. Alternatively, BHMC can be synthesized through the reaction of N-benzylpyrrolidine-2,4-dione with glyoxal, followed by reduction with sodium cyanoborohydride. This method provides a higher yield.

The characterization of BHMC can be done using various techniques, including nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and infrared spectroscopy.

The characterization of BHMC can be done using various techniques, including nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and infrared spectroscopy.

such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be used to analyze BHMC. These methods are useful in determining the purity and concentration of the compound.

BHMC exhibits several biological properties, making it a potential candidate for use in pharmaceuticals. It has been found to inhibit the activity of certain enzymes, including butyrylcholinesterase, acetylcholinesterase, and alpha-glucosidase. This inhibition of enzymes can potentially lead to the treatment of diseases such as Alzheimer's and diabetes. BHMC has also been found to exhibit antioxidant and anti-inflammatory properties.

Limited studies have been conducted to investigate the toxicity and safety of BHMC in scientific experiments. However, some studies have shown that BHMC has a low toxicity profile towards human cancer cells and normal human breast cells.

BHMC has been used in various scientific experiments, including studies related to its potential use in treating Alzheimer's disease, diabetes, and as an antioxidant. It has also been used in studies related to enzyme inhibition.

Research on BHMC is still in its early stages, and significant progress has been made in understanding its biological properties and potential therapeutic applications. However, more studies are needed to fully explore its capabilities.

BHMC has potential implications in various fields of research and industry, including pharmaceuticals, cosmetics, and agriculture. It could be used in the development of new drugs treating Alzheimer's disease and diabetes, as well as in skin care products due to its antioxidant properties. BHMC may also have potential use as a pesticide due to its ability to inhibit alpha-glucosidase.

One limitation of BHMC is its low solubility in water, which can limit its use as a pharmaceutical drug. Future directions in research could explore methods to improve the solubility of BHMC. Additionally, further studies are needed to better understand the toxicity and safety profiles of BHMC. Other future directions could include research related to its potential use in treating other diseases and in other industries such as food science.

1. Exploration of methods to improve the solubility of BHMC for improved pharmaceutical drug development.

2. Further studies on the toxicity and safety profiles of BHMC.

3. Exploration of BHMC's potential in treating other diseases such as cancer and autoimmune diseases.

4. Research on BHMC's potential application in the agricultural industry.

5. Development of more efficient and cost-effective synthesis methods for BHMC.

6. Exploration of BHMC's potential implication in the food industry.

7. Study of the pharmacokinetics and pharmacodynamics of BHMC for better understanding of its therapeutic applications.

2. Further studies on the toxicity and safety profiles of BHMC.

3. Exploration of BHMC's potential in treating other diseases such as cancer and autoimmune diseases.

4. Research on BHMC's potential application in the agricultural industry.

5. Development of more efficient and cost-effective synthesis methods for BHMC.

6. Exploration of BHMC's potential implication in the food industry.

7. Study of the pharmacokinetics and pharmacodynamics of BHMC for better understanding of its therapeutic applications.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

250.13174244 g/mol

Monoisotopic Mass

250.13174244 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-24-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds